molecular formula C7H8O2 B12546882 3-Methylhexa-2,4-dienedial CAS No. 666821-33-6

3-Methylhexa-2,4-dienedial

Cat. No.: B12546882
CAS No.: 666821-33-6
M. Wt: 124.14 g/mol
InChI Key: CKKJDVNPDKVHHA-UHFFFAOYSA-N
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Description

3-Methylhexa-2,4-dienedial is an organic compound with the molecular formula C7H10O2. It is characterized by the presence of two aldehyde groups and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhexa-2,4-dienedial can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbut-2-enal with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-methylhexa-2,4-diene. This process uses a metal catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or hydrogen peroxide. The reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylhexa-2,4-dienedial undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to primary alcohols.

    Substitution: The diene system allows for electrophilic addition reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-Methylhexa-2,4-dienoic acid.

    Reduction: 3-Methylhexa-2,4-dien-1-ol.

    Substitution: 3-Methyl-4,5-dihalohexa-2-enal.

Scientific Research Applications

3-Methylhexa-2,4-dienedial has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methylhexa-2,4-dienedial involves its reactivity with nucleophiles due to the presence of aldehyde groups. The conjugated diene system also allows for various addition reactions. Molecular targets include nucleophilic sites on proteins and other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylhexa-2,4-diene: Lacks the aldehyde groups, making it less reactive in certain types of reactions.

    Hexa-2,4-dienal: Similar structure but without the methyl group, affecting its reactivity and properties.

    2,4-Hexadienoic acid: Contains carboxylic acid groups instead of aldehydes, leading to different chemical behavior.

Uniqueness

3-Methylhexa-2,4-dienedial is unique due to its combination of aldehyde groups and a conjugated diene system. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

666821-33-6

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

3-methylhexa-2,4-dienedial

InChI

InChI=1S/C7H8O2/c1-7(4-6-9)3-2-5-8/h2-6H,1H3

InChI Key

CKKJDVNPDKVHHA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C=CC=O

Origin of Product

United States

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